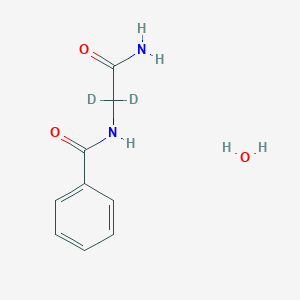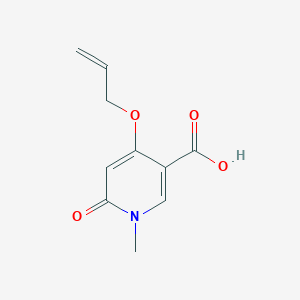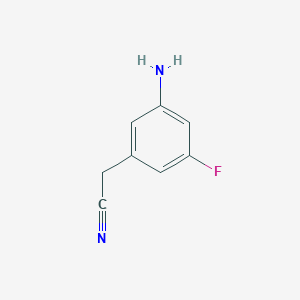
5-(Brommethyl)chinolin-hydrobromid
Übersicht
Beschreibung
5-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. This compound is utilized in various fields of research and industry due to its unique physical, chemical, and biological properties.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)quinoline hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria, tuberculosis, and cancer.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
Target of Action
Quinoline compounds, such as “5-(Bromomethyl)quinoline hydrobromide”, are often used in medicinal chemistry due to their diverse biological activities. They can interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
The mode of action of quinoline compounds can vary depending on the specific compound and its target. For example, some quinoline-based drugs work by intercalating into DNA, disrupting its structure and function .
Biochemical Pathways
Quinoline compounds can affect various biochemical pathways. For instance, some quinoline-based antimalarial drugs interfere with the parasite’s ability to break down and digest hemoglobin .
Pharmacokinetics
The pharmacokinetics of quinoline compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The result of a quinoline compound’s action can range from the inhibition of enzyme activity to the disruption of DNA structure, leading to cell death .
Action Environment
The action of quinoline compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
5-(Bromomethyl)quinoline hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication and transcription . The compound promotes the cleavage of bacterial DNA, leading to rapid bacterial death. This interaction highlights its potential as an antimicrobial agent. Additionally, 5-(Bromomethyl)quinoline hydrobromide has shown interactions with platelet-derived growth factor receptor tyrosine kinase, indicating its potential in cancer therapy .
Cellular Effects
The effects of 5-(Bromomethyl)quinoline hydrobromide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, thereby modulating cellular metabolism and promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, 5-(Bromomethyl)quinoline hydrobromide exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, the compound inhibits DNA gyrase and type IV topoisomerase, leading to the disruption of DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Metabolic Pathways
5-(Bromomethyl)quinoline hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 5-(Bromomethyl)quinoline hydrobromide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules. The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)quinoline hydrobromide is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or it may accumulate in the cytoplasm to modulate signaling pathways. Understanding the subcellular localization of the compound helps elucidate its mechanism of action and optimize its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)quinoline hydrobromide typically involves the bromination of 8-methylquinoline. One common method includes the use of N-bromosuccinimide as the brominating agent . The reaction is carried out in the presence of a solvent such as carbon tetrachloride under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain 5-(Bromomethyl)quinoline hydrobromide.
Industrial Production Methods
Industrial production methods for 5-(Bromomethyl)quinoline hydrobromide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free reaction conditions, is also being explored .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction reactions: Reduction of the bromomethyl group can lead to the formation of methylquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as the reducing agent.
Major Products
Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.
Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.
Reduction: Products include methylquinoline and its derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Cinchonine: An alkaloid similar to quinine, used in the treatment of malaria.
Quinoline N-oxide: A derivative of quinoline with potential antimicrobial and anticancer properties.
Uniqueness
5-(Bromomethyl)quinoline hydrobromide is unique due to its bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of quinoline derivatives with diverse biological activities .
Eigenschaften
IUPAC Name |
5-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYUPXBEUSTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)




![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)


![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)


![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

